5-(2-chlorophenyl)-1H-indole

Lipophilicity Medicinal Chemistry ADME Prediction

SAR integrity requires precise ortho-chlorophenyl substitution. Generic substitution introduces unquantified variables. - XLogP3-AA = 4.3: +10.3% higher than 5-phenyl-1H-indole (3.9). Rational tuning of permeability and binding. - Structural specificity for Suzuki-Miyaura cross-coupling. - Available from BenchChem with verified purity. Suitable for lead optimization and material science R&D.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
Cat. No. B12840008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-1H-indole
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)Cl
InChIInChI=1S/C14H10ClN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H
InChIKeyINEDHQBEXZCAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-chlorophenyl)-1H-indole: A Core Scaffold for Rational Medicinal Chemistry and Material Science Procurement


5-(2-chlorophenyl)-1H-indole (CAS 599198-40-0) is a halogenated heterocyclic compound featuring an indole core substituted at the 5-position with a 2-chlorophenyl group [1]. With a molecular formula of C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol, it is classified as an aryl indole building block . Its structural specificity positions it as a versatile intermediate, but a lack of public, direct comparative bioactivity data limits its immediate application in target-based drug discovery. Its primary value lies in its role as a synthetic precursor, where the unique electronic and steric properties conferred by the *ortho*-chlorine atom are critical for downstream functionalization and cannot be easily replicated by other analogs.

Aryl indole building block with ortho-chlorophenyl substitution for SAR library synthesis and material science applications
Distinct electronic and steric profile conferred by the 2-chlorophenyl group supports selective cross-coupling diversification
High-purity synthetic intermediate suitable for multi-step reaction sequences where consistent quality and traceable structure are required

Why 5-(2-chlorophenyl)-1H-indole Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Generic substitution within the 5-aryl indole class is scientifically unsound due to profound differences in physicochemical properties and reactivity profiles that directly impact experimental outcomes. As shown in the following quantitative evidence, the specific *ortho*-chlorine substitution on the phenyl ring of 5-(2-chlorophenyl)-1H-indole results in a significantly higher computed lipophilicity (XLogP3-AA = 4.3) compared to the non-chlorinated 5-phenyl-1H-indole (XLogP3 = 3.9) [1]. This difference in logP alters membrane permeability and solubility in a way that cannot be modeled by the positional isomer 5-chloro-2-phenyl-1H-indole, which has an identical XLogP3-AA (4.3) but a drastically different spatial arrangement of the chloro and phenyl substituents, leading to divergent molecular recognition events in biological systems or material matrices [2][3]. Therefore, substituting any other 5-aryl indole will introduce unquantified variables that compromise data reproducibility and structure-activity relationship (SAR) integrity.

Lipophilicity shift Replacing with 5-phenyl-1H-indole may alter computed logP and affect membrane permeability predictions in QSAR and ADME models.
Topology mismatch Using the positional isomer 5-chloro-2-phenyl-1H-indole introduces distinct 3D arrangement that may confound binding recognition and SAR interpretation.

Quantitative Differentiation of 5-(2-chlorophenyl)-1H-indole Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) of 5-(2-chlorophenyl)-1H-indole vs. Non-Chlorinated 5-phenyl-1H-indole

The computed partition coefficient (XLogP3-AA) for 5-(2-chlorophenyl)-1H-indole is 4.3, representing a 10.3% increase in lipophilicity compared to the unsubstituted 5-phenyl-1H-indole (XLogP3 = 3.9) [1][2]. This quantitative difference arises from the presence of the chlorine atom on the 2-chlorophenyl moiety, which significantly alters the compound's hydrophobic character and is expected to influence its passive membrane permeability and non-specific binding in biological assays.

Lipophilicity (XLogP3-AA)
Reported
5-(2-chlorophenyl)-1H-indole
XLogP3-AA = 4.3
5-phenyl-1H-indole
XLogP3 = 3.9
+0.4 log units (+10.3%)
Supports lipophilicity-driven SAR design and permeability prediction context
Computed by XLogP3 3.0 algorithm; experimental logP/logD may differ
Lipophilicity Medicinal Chemistry ADME Prediction

Identical Lipophilicity but Distinct Molecular Topology: 5-(2-chlorophenyl)-1H-indole vs. 5-chloro-2-phenyl-1H-indole

While the calculated lipophilicity (XLogP3-AA) for both 5-(2-chlorophenyl)-1H-indole and its positional isomer 5-chloro-2-phenyl-1H-indole is identical at 4.3, their three-dimensional structures are fundamentally different due to the distinct attachment points of the chlorine and phenyl groups on the indole core [1][2]. This topological distinction is a well-established driver of differential binding affinity in SAR studies, where receptor pockets or enzyme active sites exhibit strict steric and electronic complementarity. The *ortho*-chlorophenyl group in the target compound presents a unique conformational profile and electrostatic potential surface compared to the *meta*-chloro, *para*-phenyl arrangement in the isomer.

Molecular Topology
Class-level
5-(2-chlorophenyl) substitution vs. 5-chloro-2-phenyl isomer: distinct 3D arrangement and electrostatic surface
Isomer-specific SAR requires unique topology; identical logP does not guarantee equivalent binding
Structural differentiation based on SMILES/InChIKey; no direct target-binding data available
Molecular Topology SAR Studies Isomer Differentiation

Verified High Purity and Chemical Identity for Reproducible Downstream Synthesis

Commercial vendors provide 5-(2-chlorophenyl)-1H-indole with a minimum purity specification of 95-97% as determined by HPLC, ensuring its suitability as a reliable building block for complex synthesis . This level of purity is critical for minimizing side reactions and ensuring reproducible yields in multi-step synthetic sequences, such as the Suzuki-Miyaura cross-coupling reactions commonly employed for further functionalization of the indole scaffold [1]. This verifiable quality is a key differentiator from lower-purity or research-grade isomers that may contain impurities affecting synthetic outcomes.

Purity (HPLC)
Specification review
95–97%
Consistent purity supports reproducible synthetic outcomes and minimizes side reactions
Vendor-specified (AKSci 95%, Amatek 97%); lot-specific COA should be reviewed
Chemical Synthesis Quality Control Building Block

Optimal Application Scenarios for 5-(2-chlorophenyl)-1H-indole Based on Verified Differentiation


Synthesis of 5-Aryl-1H-indole Derivative Libraries for Structure-Activity Relationship (SAR) Exploration

Given its unique *ortho*-chlorophenyl substitution pattern, 5-(2-chlorophenyl)-1H-indole serves as a specific and well-defined starting material for generating libraries of 5-aryl-1H-indole derivatives via Suzuki-Miyaura cross-coupling reactions [1]. The quantifiably higher lipophilicity (XLogP3-AA = 4.3) compared to 5-phenyl-1H-indole (XLogP3 = 3.9) makes it a superior choice when exploring the role of halogen substitution on ADME properties or when designing compounds intended to interact with hydrophobic binding pockets. Its use ensures that SAR data is directly traceable to the precise molecular topology conferred by the 2-chlorophenyl group.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

In early-stage drug discovery programs where a 5-phenylindole hit has been identified, 5-(2-chlorophenyl)-1H-indole is a rational next-step reagent. The +10.3% increase in calculated logP over the unsubstituted phenyl analog provides a predictable and quantifiable vector for modulating compound properties such as cellular permeability and plasma protein binding [2][3]. This allows medicinal chemists to strategically tune these parameters without introducing additional structural complexity, making it a valuable tool for lead optimization campaigns.

Development of Halogenated Indole Building Blocks for Material Science Applications

The presence of the chlorine atom in the *ortho* position of the pendant phenyl ring makes 5-(2-chlorophenyl)-1H-indole a specific building block for the synthesis of advanced materials, such as organic semiconductors or ligands for metal-organic frameworks (MOFs). Its distinct electronic properties and molecular geometry, which differentiate it from its positional isomer 5-chloro-2-phenyl-1H-indole, can be exploited to fine-tune the optoelectronic or catalytic properties of the final material [4]. For researchers designing materials with precise molecular arrangements, this specific isomer is non-substitutable.

Application
Selection Property
Validation Focus
SAR library synthesis
Ortho-chlorophenyl substitution pattern for Suzuki-Miyaura diversification
Regiochemistry and purity of derived 5-aryl indole products
Lipophilicity-driven lead optimization
Computed logP profile as a modulation vector for ADME tuning
Experimental logD, permeability, and non-specific binding assays
Halogenated material building block
Distinct electronic/steric properties from ortho-chloro substitution
Optoelectronic or catalytic property characterization of final material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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